Hypoestenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

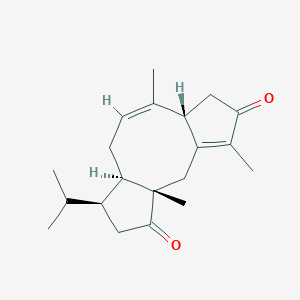

Hypoestenone, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Hypoestenone belongs to a class of compounds known as fusicoccane diterpenes. It has been isolated from the roots of Hypoestes forskalei, which is part of the Acanthaceae family. The compound exhibits unique structural characteristics that contribute to its biological activities, making it a subject of interest in pharmacological studies .

Medicinal Applications

1. Anti-Plasmodial Activity

this compound has shown weak anti-plasmodial activity, with an IC50 value of 18 μM, indicating its potential as a lead compound for developing anti-malarial drugs . The exploration of its efficacy against malaria parasites could provide insights into new therapeutic strategies.

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This application is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

3. Anti-Inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory agents.

Technological Applications

1. Nanotechnology in Drug Delivery

Recent advancements in nanotechnology have opened avenues for utilizing this compound in drug delivery systems. By encapsulating this compound within nanoparticles, researchers aim to enhance its bioavailability and targeted delivery to specific tissues, thereby improving therapeutic outcomes .

2. Phenolic Compounds Extraction

this compound's extraction from Hypoestes forskalei can be optimized using green technologies that emphasize sustainability. These methods not only improve yield but also preserve the bioactive properties of the compound for further applications in food and pharmaceutical industries .

Case Studies

Propiedades

Fórmula molecular |

C20H28O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

(3S,6S,7R,9Z,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),9-diene-4,13-dione |

InChI |

InChI=1S/C20H28O2/c1-11(2)14-9-19(22)20(5)10-16-13(4)18(21)8-15(16)12(3)6-7-17(14)20/h6,11,14-15,17H,7-10H2,1-5H3/b12-6-/t14-,15-,17+,20-/m0/s1 |

Clave InChI |

RQBPREVSQRPKAH-ZUBMDPDWSA-N |

SMILES isomérico |

C/C/1=C/C[C@@H]2[C@@H](CC(=O)[C@]2(CC3=C(C(=O)C[C@@H]13)C)C)C(C)C |

SMILES canónico |

CC1=CCC2C(CC(=O)C2(CC3=C(C(=O)CC13)C)C)C(C)C |

Sinónimos |

hypoestenone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.